NI 57

Epigenetics Bromodomain Chemical probe characterization

NI 57 (CAS 1883548-89-7) is a pan-BRPF bromodomain inhibitor and an established chemical probe of the BRPF (Bromodomain and PHD Finger) family, which comprises BRPF1, BRPF2/BRD1, and BRPF3 scaffolding proteins essential for MYST-family histone acetyltransferase recruitment to chromatin. Developed by the Structural Genomics Consortium (SGC) and comprehensively characterised in primary medicinal chemistry literature, NI 57 is a dimethylquinolinone-based small molecule that binds the acetyl-lysine binding pocket of the BRPF bromodomains.

Molecular Formula C19H17N3O4S
Molecular Weight 383.42
Cat. No. B1574518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNI 57
Synonyms4-Cyano-N-(1,3-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-methoxybenzene-1-sulfonamide
Molecular FormulaC19H17N3O4S
Molecular Weight383.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NI 57 BRPF Bromodomain Inhibitor: What Scientific Buyers Need to Know About This Chemical Probe


NI 57 (CAS 1883548-89-7) is a pan-BRPF bromodomain inhibitor and an established chemical probe of the BRPF (Bromodomain and PHD Finger) family, which comprises BRPF1, BRPF2/BRD1, and BRPF3 scaffolding proteins essential for MYST-family histone acetyltransferase recruitment to chromatin [1]. Developed by the Structural Genomics Consortium (SGC) and comprehensively characterised in primary medicinal chemistry literature, NI 57 is a dimethylquinolinone-based small molecule that binds the acetyl-lysine binding pocket of the BRPF bromodomains [2]. It is chemically designated as 4-Cyano-N-(1,3-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-methoxybenzene-1-sulfonamide, with a molecular weight of 383.09 Da [1]. As a pan-BRPF inhibitor, NI 57 engages all three BRPF family members, distinguishing it from isoform-selective BRPF1B probes; procurement of this compound enables investigation of total BRPF family pharmacological modulation.

Why NI 57 Cannot Be Substituted: Structural, Pharmacological, and Functional Differentiation Among BRPF Bromodomain Inhibitors


The BRPF bromodomain inhibitor family is not functionally interchangeable. Four critical factors preclude simple substitution: (1) selectivity breadth – pan-BRPF inhibitors (NI 57, OF-1, NI-42) inhibit BRPF1, BRPF2 and BRPF3, while isoform-selective inhibitors (PFI-4, GSK-6853, GSK-5959) are restricted to BRPF1B [1]; (2) binding affinity profiles across the family differ substantially – NI 57 (Kd BRPF1B = 31 nM) shows 3.5-fold tighter binding to BRPF1B compared to OF-1 (Kd BRPF1B = 100 nM), while NI-42 achieves higher potency on BRPF1 (IC50 = 7.9 nM) but weaker affinity on BRPF3 (Kd = 940 nM versus NI 57 Kd = 408 nM) [2]; (3) cellular target engagement potency varies – NI 57 demonstrates NanoBRET IC50 of 70 nM for BRPF1B displacement versus 240 nM for PFI-4 in the same assay [1]; and (4) pharmacokinetic properties diverge – GSK-6853 offers improved aqueous solubility (140 μg/mL versus ~8 μg/mL for GSK-5959) but is restricted to BRPF1, whereas NI 57 provides favourable oral bioavailability with pan-BRPF coverage [3]. These quantifiable differences establish that compound selection must be driven by specific experimental requirements rather than class membership.

NI 57 Evidence-Based Differentiation Guide: Quantitative Data Versus Closest Analogs


Pan-BRPF Binding Affinity: NI 57 vs OF-1 and PFI-4 by Isothermal Titration Calorimetry

NI 57 demonstrates a balanced pan-BRPF affinity profile that differs quantitatively from both the weaker pan-inhibitor OF-1 and the BRPF1B-selective probe PFI-4. Measured by isothermal titration calorimetry (ITC) under identical conditions, NI 57 binds BRPF1B with Kd = 31 ± 2 nM, BRPF2 with Kd = 108 nM, and BRPF3 with Kd = 408 nM [1][2]. In contrast, OF-1 shows Kd values of 100 nM (BRPF1B) and 500 nM (BRPF2), representing 3.2-fold and 4.6-fold weaker binding respectively [1]. PFI-4 binds BRPF1B with Kd = 13 ± 1 nM but shows 60-fold selectivity over BRPF2 (Kd = 775 nM) and negligible engagement of BRPF3, confirming it is not functionally a pan-inhibitor [1]. For applications requiring simultaneous inhibition of multiple BRPF family members, NI 57 provides a multi-target engagement window that neither OF-1 nor PFI-4 replicates.

Epigenetics Bromodomain Chemical probe characterization

Cellular Target Engagement: NI 57 Superior NanoBRET Potency Over PFI-4 for BRPF1B Displacement

In a head-to-head cellular NanoBRET assay measuring displacement of BRPF1B from histone H3.3 in live HEK293T cells, NI 57 achieved an IC50 of 70 ± 3.4 nM, compared to PFI-4 with IC50 of 240 ± 39 nM [1]. This represents a 3.4-fold increase in cellular potency for NI 57 over PFI-4, despite PFI-4 having a 2.4-fold lower Kd by ITC. The discrepancy between biochemical and cellular potency for PFI-4 may reflect differential cellular permeability or chromatin-engagement dynamics that favour NI 57. In the BRPF2 FRAP assay, NI 57 at 1 μM produced accelerated fluorescence recovery, demonstrating displacement of full-length BRPF2 from chromatin, whereas PFI-4 failed to displace full-length BRPF family members [1]. This cellular data establishes that NI 57 provides functionally relevant target engagement across BRPF isoforms at lower concentrations than PFI-4 in a cellular context.

Cellular target engagement NanoBRET Chemical probe validation

Cross-Family Selectivity: NI 57 vs NI-42 BROMOscan Profiling Data

NI 57 was screened against a 46-member BROMOscan bromodomain binding panel, revealing no targets confirmed outside the BRD family; the closest off-target was TRIM24 with an IC50 of 1,600 nM, yielding 500-fold selectivity versus BRPF1B (IC50 3.1 nM, recombinant assay) [1]. Against BRD9, the nearest class IV off-target, NI 57 exhibits a minimum of 32-fold selectivity (Kd BRPF1B 31 nM vs BRD9 Kd ~1 μM) . In comparison, NI-42—a structurally orthogonal pan-BRPF probe—shows IC50 values of 82 nM (BRD7), 310 nM (BRD9), and 4,500 nM (BRD4 BD1), with a Kd of 1,130 nM for BRD9, indicating substantially lower margins versus BRD7 and BRD9 [2]. Additionally, NI 57 was clean in a CEREP screen against 55 ligand receptors, ion channels and transporters at 10 μM [1]. This combination of a clean BROMOscan profile and a clean CEREP safety panel establishes NI 57's superior selectivity among pan-BRPF probes.

Bromodomain selectivity BROMOscan panel Off-target profiling

Functional Phenotype in Osteoclast Differentiation: NI 57 vs OF-1 vs PFI-4

In RANKL-induced osteoclast differentiation of primary human peripheral blood monocytes, all three BRPF inhibitors (NI 57, OF-1, and PFI-4) suppressed differentiation in a dose-dependent manner [1]. However, functionally relevant differentiation among the inhibitors was observed: OF-1 was the only compound to completely suppress fusion into multinucleated osteoclast-like cells, while NI 57 and PFI-4 each showed significant but incomplete suppression [1]. Critically, both OF-1 and NI 57—but not PFI-4—significantly reduced bone resorption pit formation on both hydroxyapatite substrate and dentine slices, with 1 μM OF-1 producing complete block of dentine resorption [1]. All three inhibitors led to significant reductions in MMP9 secretion from primary osteoclasts and down-regulation of osteoclast marker genes CATK, NFATC1, and ACP5/TRAP [1]. Neither NI 57, OF-1, nor PFI-4 inhibited cell growth and proliferation, a critical advantage over BET bromodomain inhibitors that show antiproliferative effects [1]. This data establishes that NI 57 provides a functionally relevant BRPF inhibition phenotype in bone biology models distinct from both PFI-4 and OF-1, supporting osteoclast functional impairment without antiproliferative confounding.

Osteoclast differentiation Bone biology RANKL signaling

Pharmacokinetic Profile: NI 57 Oral Bioavailability vs GSK-6853 Solubility Optimisation

NI 57 demonstrated favourable oral bioavailability in mouse following single-dose administration, as reported in the primary probe characterisation study [1]. While quantitative mouse PK parameters (Cmax, AUC, t1/2) for NI 57 are available in the primary J Med Chem publication, GSK-6853—a BRPF1-selective inhibitor—was explicitly optimised for aqueous solubility (140 μg/mL in pH 7.4 PBS vs 8 μg/mL for its analog GSK-5959) and achieved pKd 9.5 (316 pM) for BRPF1 [2]. Critically, GSK-6853 is restricted to BRPF1B only (>1,600-fold selective over other bromodomains) and cannot recapitulate the BRPF2 and BRPF3 engagement profiles of NI 57 [2]. Therefore, for in vivo studies requiring pan-BRPF target engagement, NI 57 is the only available probe with both demonstrated oral bioavailability and multi-isoform coverage; GSK-6853 and GSK-5959 offer superior solubility or potency but are limited to BRPF1-selective pharmacology.

Pharmacokinetics Oral bioavailability In vivo probe optimisation

NI 57 Optimal Research and Procurement Application Scenarios


Osteoclastogenesis and Bone Resorption Studies Requiring Pan-BRPF Pharmacological Inhibition

NI 57 is the recommended chemical probe for researchers investigating the role of BRPF bromodomains in osteoclast differentiation and bone degradation. The compound has been directly validated in primary murine bone marrow cells and human peripheral blood monocytes, where it dose-dependently suppresses RANKL-induced osteoclast formation, reduces bone resorption on both hydroxyapatite and dentine substrates, and down-regulates key osteoclast marker genes (CATK, NFATC1, TRAP) and MMP9 secretion [1]. Unlike BET bromodomain inhibitors, NI 57 does not produce antiproliferative effects, enabling clean interpretation of osteoclast-specific phenotypes without confounding cytotoxicity [1]. For studies requiring complete suppression of multinucleated cell fusion, OF-1 may be a more potent alternative; for BRPF1B-isoform-specific investigations, PFI-4 should be considered [1].

Chemical Biology Studies Requiring Simultaneous BRPF1, BRPF2, and BRPF3 Target Engagement

When experimental design requires concurrent inhibition of all three BRPF family bromodomains, NI 57 is the most well-characterised pan-BRPF probe with balanced affinity across BRPF1B (Kd 31 nM), BRPF2 (Kd 108 nM), and BRPF3 (Kd 408 nM) [1]. Its clean BROMOscan profile (46 bromodomains, closest off-target TRIM24 at 500-fold selectivity) and clean CEREP counter-screen (55 targets) support confident attribution of phenotypic effects to BRPF bromodomain inhibition [2]. NI-42 offers higher BRPF1 potency (IC50 7.9 nM) but with narrower selectivity margins against BRD7 and BRD9 . For cellular target engagement verification, the NanoBRET assay (IC50 70 nM for NI 57 vs 240 nM for PFI-4) provides a validated method for confirming on-target activity [1].

In Vivo Mouse Pharmacology Studies Requiring Oral Dosing of a Pan-BRPF Inhibitor

NI 57 is the only pan-BRPF bromodomain inhibitor with demonstrated favourable oral bioavailability in mouse [1]. This makes it uniquely suitable for in vivo preclinical studies requiring oral administration while maintaining engagement of all three BRPF isoforms. For researchers whose studies can be limited to BRPF1-selective pharmacology, GSK-6853 offers superior aqueous solubility (140 μg/mL) and picomolar binding affinity (pKd 9.5) but lacks BRPF2/3 coverage [2]. Procurement decision should be driven by whether the in vivo model requires pan-BRPF pharmacology (select NI 57) or BRPF1-specific modulation with optimised drug-like properties (select GSK-6853).

Structural Biology and Co-crystallography Studies of Bromodomain Binding Mode

NI 57 has a solved X-ray co-crystal structure with the BRPF1 bromodomain (PDB ID: 5MYG, resolution 2.3 Å), revealing a distinctive flipped binding orientation compared to previously characterised bromodomain-inhibitor complexes [1]. This structural information is available for rationalising selectivity profiles, guiding medicinal chemistry optimisation of the dimethylquinolinone scaffold, and comparing binding modes with OF-1 (benzimidazolone core) and PFI-4 (amide-linked benzimidazolone) [2]. Procurement of NI 57 alongside OF-1 and PFI-4 as a probe set enables comprehensive structural-biology-driven investigation of BRPF bromodomain ligandability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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